Fmoc-Dap(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Dap(Boc)-OH: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-Dap(Boc)-OH, also known as N-Fmoc-N’-Boc-L-2,3-Diaminopropionic acid, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.
Mode of Action
The compound works by protecting the amine and carboxyl groups of the diaminopropionic acid during peptide synthesis . The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group, and the Boc (tert-butyloxycarbonyl) group protects the side chain amino group. These protecting groups prevent unwanted side reactions during the synthesis process. They can be selectively removed when needed, allowing the peptide chain to be extended .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. The downstream effects include the formation of functional proteins that can perform various biological roles.
Pharmacokinetics
Its properties, such as stability and reactivity, can impact its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting specific groups during synthesis, it allows for the precise assembly of amino acids into peptides.
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the removal of the Fmoc group typically requires a mildly basic environment. Therefore, careful control of these factors is essential for the successful use of this compound in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap(Boc)-OH typically involves multiple steps, starting with the protection of amino acids. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The Boc group is added using tert-butyl chloroformate in the presence of a base like triethylamine. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Boc group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thiol esters.
Scientific Research Applications
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.
Biology: In biological research, it is used to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
Industry: In the industrial sector, it is used in the production of synthetic peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-aminopropanoic acid: Similar structure but lacks the Boc group.
(2S)-2-(tert-butoxycarbonylamino)-3-aminopropanoic acid: Similar structure but lacks the Fmoc group.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tert-butoxycarbonylamino)butanoic acid: Similar structure with an additional carbon in the backbone.
Uniqueness: The presence of both Fmoc and Boc protecting groups in Fmoc-Dap(Boc)-OH makes it particularly versatile in peptide synthesis, allowing for selective protection and deprotection steps. This dual protection strategy enhances the efficiency and specificity of peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162558-25-0 |
Source
|
Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.